molecular formula C20H21N3O2S B2911083 N-(2,3-dimethylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 688335-70-8

N-(2,3-dimethylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide

Cat. No. B2911083
CAS RN: 688335-70-8
M. Wt: 367.47
InChI Key: SUSKYLIDMQPAIK-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide, also known as DMIMSA, is a novel compound that has gained significant interest in recent years due to its potential applications in scientific research. DMIMSA is a sulfanylacetamide derivative that exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. In

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, oxidative stress, and tumor growth. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by suppressing the activation of nuclear factor-kappa B (NF-κB) signaling pathway. This compound also possesses potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. In addition, this compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators, such as prostaglandin E2 (PGE2) and nitric oxide (NO), in various in vitro and in vivo models of inflammation. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer cells. Furthermore, this compound has been found to possess potent antioxidant activity, which may help to protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity using a simple recrystallization process. This compound has also been shown to possess a wide range of biological activities, making it a versatile compound for scientific research. However, this compound has some limitations for lab experiments. It has poor solubility in water, which may limit its use in certain in vitro assays. In addition, this compound has not been extensively studied in vivo, and more research is needed to determine its pharmacokinetic and toxicological properties.

Future Directions

There are several future directions for the study of N-(2,3-dimethylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide. One potential application is in the development of anti-inflammatory and antioxidant therapies. This compound has been shown to possess potent anti-inflammatory and antioxidant activity, making it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases. Another potential application is in the development of anticancer therapies. This compound has been found to inhibit the growth of various cancer cell lines, and more research is needed to determine its potential as a cancer therapeutic. Furthermore, the pharmacokinetic and toxicological properties of this compound need to be further studied to determine its safety and efficacy in vivo.

Synthesis Methods

The synthesis of N-(2,3-dimethylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide involves the reaction between 2-(1-(3-methoxyphenyl)imidazol-2-ylthio)acetic acid and 2,3-dimethylaniline in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction proceeds through the formation of an amide bond between the imidazole and the sulfanylacetamide groups, resulting in the formation of this compound. The purity of this compound can be further improved by recrystallization using a suitable solvent.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide has been extensively studied for its potential applications in scientific research. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. This compound has been used in various in vitro and in vivo studies to investigate its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-14-6-4-9-18(15(14)2)22-19(24)13-26-20-21-10-11-23(20)16-7-5-8-17(12-16)25-3/h4-12H,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSKYLIDMQPAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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